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Compound of Interest

Compound Name: 5-Hydroxy-7,4'-dimethoxyflavone

Cat. No.: B190501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 5-Hydroxy-7,4'-
dimethoxyflavone, a naturally occurring flavone with potential applications in drug
development. This document outlines the key spectroscopic data and detailed experimental

protocols relevant to its analysis, serving as a comprehensive resource for researchers in the
field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Hydroxy-7,4'-
dimethoxyflavone, also known as Apigenin-4',7-dimethyl ether or Genkwanin 4'-methyl ether.

UV-Visible (UV-Vis) S

Solvent Amax (nm) Reference

Methanol 273, 301, 324 [1]

Infrared (IR) Spectroscopy
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Medium vmax (cm~?) Assignment Reference
Nujol 1665 C=0 (chelated) [1]

1605 Aromatic C=C [1]

1585 Aromatic C=C [1]

1270 C-O (ether) [1]

1165 C-O (ether) [1]

KBr 3448 O-H

1640 C=0 (chelated)

1604, 1508 Aromatic C=C

1246, 1162 C-O (ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1. tH-NMR Spectroscopy

Chemical Coupling

Solvent Shift (5, Multiplicity Constant (J, Assignment Reference
ppm) Hz)

CDCls 12.81 S 5-OH

7.85 d 8.8 H-2', H-6'

7.02 d 8.8 H-3', H-5'

6.58 S H-3

6.49 d 24 H-8 [1]

6.37 d 2.4 H-6 [1]

3.90 s 4-OCHs [1]

3.89 s 7-OCHs [1]
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1.3.2. 13C-NMR Spectroscopy

Solvent Chemical Shift (6, ppm) Assignment
CDClIs 182.45 C-4
165.43 C-7

164.02 Cc-4'

162.60 C-2

162.19 C-9

157.70 C-5

128.04 C-2', C-6'

123.57 C-1

114.50 c-3, C-5

105.56 C-10

104.35 C-3

98.04 C-6

92.62 C-8

55.79 7-OCHs

55.53 4'-OCHs

Mass Spectrometry (MS)
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lonization Mode miz Interpretation Reference
EI-MS 298 M]* [1]

269 [M-CHOJ* [1]

255 [M-CHs-COJ* [1]

166 [1]

138 [1]

135 [1]

132 [1]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 5-Hydroxy-7,4'-

dimethoxyflavone are provided below.

UV-Visible Spectroscopy

o Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent

(e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to obtain

a working solution with an absorbance between 0.1 and 1.0 at the wavelength of maximum

absorption (Amax).

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is allowed

to warm up for at least 30 minutes to ensure lamp stability.

o Measurement: A quartz cuvette is filled with the solvent to record a baseline correction. The

spectrum of the sample solution is then recorded over a wavelength range of 200-500 nm.

Infrared Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry

KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a
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hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used,
where a small amount of the solid sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Measurement: A background spectrum of the empty sample compartment (or the clean ATR
crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-
400 cm™1.

Nuclear Magnetic Resonance Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the flavone is dissolved in a suitable
deuterated solvent (e.g., CDCls, DMSO-de, Acetone-ds) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e Measurement:

o 'H-NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o BC-NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the
lower natural abundance of 13C, a larger number of scans and a longer acquisition time
are typically required.

o 2D-NMR (COSY, HSQC, HMBC): These experiments are performed to aid in the complete
and unambiguous assignment of proton and carbon signals.

Mass Spectrometry

o Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g.,
methanol, acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El) is used. High-resolution mass
spectrometry (HRMS) is recommended for accurate mass measurements and elemental
composition determination.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Measurement: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass
spectrometry (MS/MS) experiments can be performed to induce fragmentation and analyze
the resulting fragment ions.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
flavonoid compound.
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Figure 1: General Experimental Workflow for Spectroscopic Characterization

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic characterization.

Signaling Pathways Modulated by Flavonoids

Flavonoids, including 5-Hydroxy-7,4'-dimethoxyflavone, are known to modulate various
intracellular signaling pathways, which is a key aspect of their potential therapeutic effects. The
diagram below illustrates a simplified overview of some key pathways.
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Figure 2: Simplified Overview of Signaling Pathways Modulated by Flavonoids

Click to download full resolution via product page

Caption: Simplified overview of signaling pathways modulated by flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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